molecular formula C15H9Cl2NO3 B11094321 5,6-dichloro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione

5,6-dichloro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11094321
M. Wt: 322.1 g/mol
InChI Key: BVPWBDQBJOPOOX-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-methoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

5,6-Dichloro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It may also interact with cellular receptors and modulate signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5,6-dichloro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione exhibits unique properties due to the presence of the methoxy group. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H9Cl2NO3

Molecular Weight

322.1 g/mol

IUPAC Name

5,6-dichloro-2-(2-methoxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C15H9Cl2NO3/c1-21-13-5-3-2-4-12(13)18-14(19)8-6-10(16)11(17)7-9(8)15(18)20/h2-7H,1H3

InChI Key

BVPWBDQBJOPOOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Origin of Product

United States

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